molecular formula C15H14BrNO3 B312567 N-(4-bromophenyl)-2,6-dimethoxybenzamide

N-(4-bromophenyl)-2,6-dimethoxybenzamide

Cat. No.: B312567
M. Wt: 336.18 g/mol
InChI Key: ZYPAPJOZSHOPGQ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2,6-dimethoxybenzamide is a benzamide derivative characterized by a 2,6-dimethoxy-substituted benzoyl group and a 4-bromophenylamine moiety. The molecular formula is C₁₅H₁₄BrNO₃, with a molecular weight of 344.19 g/mol. The compound’s structure combines electron-donating methoxy groups and a bromine atom, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

Molecular Formula

C15H14BrNO3

Molecular Weight

336.18 g/mol

IUPAC Name

N-(4-bromophenyl)-2,6-dimethoxybenzamide

InChI

InChI=1S/C15H14BrNO3/c1-19-12-4-3-5-13(20-2)14(12)15(18)17-11-8-6-10(16)7-9-11/h3-9H,1-2H3,(H,17,18)

InChI Key

ZYPAPJOZSHOPGQ-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-(4-bromophenyl)-2,6-dimethoxybenzamide with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound 4-Bromophenyl, 2,6-dimethoxy C₁₅H₁₄BrNO₃ 344.19 Unknown (structural analog data) -
Isoxaben 3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl, 2,6-dimethoxy C₁₅H₁₉N₂O₄ 307.33 Herbicide (cellulose biosynthesis inhibitor)
N-(4-Bromo-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide 4-Bromo-2,6-dimethylphenyl, 3,4,5-trimethoxy C₁₈H₂₀BrNO₄ 394.27 Structural analog (no activity data)
PC5 (TRPV3 antagonist) 5-Chloro-4-(4-trifluoromethylphenyl)oxazol-2-yl, 2,6-dimethoxy C₁₉H₁₄ClF₃N₂O₃ 434.78 IC₅₀ = 2.63 µM (TRPV3 inhibition)
FPR2 Agonists (Pyridazinone derivatives) 4-Bromophenyl, pyridazinone core Varies ~450–500 Activates neutrophil chemotaxis

Key Observations

Substituent Impact on Bioactivity: The 4-bromophenyl group in the target compound is also present in FPR2 agonists (), where it enhances receptor binding. Methoxy Groups: The 2,6-dimethoxy configuration is conserved in Isoxaben and PC5, suggesting a role in modulating electronic effects or steric interactions. In PC5, this configuration contributes to TRPV3 antagonism (IC₅₀ = 2.63 µM) .

Agricultural vs. Medicinal Applications :

  • Isoxaben’s herbicidal activity contrasts with the TRPV3 antagonist PC5 and FPR2 agonists, highlighting how core structure dictates application. The benzamide scaffold is versatile, accommodating diverse substituents for targeted bioactivity .

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